Acetic acid;2-(5-chlorohexylsulfanyl)benzene-1,4-diol
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Overview
Description
Acetic acid;2-(5-chlorohexylsulfanyl)benzene-1,4-diol is a complex organic compound that combines the properties of acetic acid, a common carboxylic acid, with a benzene ring substituted with a 5-chlorohexylsulfanyl group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(5-chlorohexylsulfanyl)benzene-1,4-diol typically involves multiple steps:
Formation of the Benzene Derivative: The benzene ring is first substituted with a 5-chlorohexylsulfanyl group. This can be achieved through a nucleophilic substitution reaction where a suitable benzene derivative reacts with 5-chlorohexylsulfanyl chloride in the presence of a base.
Introduction of Hydroxyl Groups: The hydroxyl groups are introduced via electrophilic aromatic substitution. This can be done using a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst.
Acetylation: The final step involves the acetylation of the benzene derivative to introduce the acetic acid moiety. This can be achieved using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form quinones.
Reduction: Reduction reactions can target the acetic acid moiety or the benzene ring, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the acetic acid moiety or the benzene ring.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;2-(5-chlorohexylsulfanyl)benzene-1,4-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the acetic acid moiety can participate in acid-base reactions. The 5-chlorohexylsulfanyl group may interact with hydrophobic regions of proteins or cell membranes, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Phenol: A benzene ring with a single hydroxyl group.
Chlorobenzene: A benzene ring with a chlorine atom.
Benzoic acid: A benzene ring with a carboxylic acid group.
Uniqueness
Acetic acid;2-(5-chlorohexylsulfanyl)benzene-1,4-diol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyl and acetic acid groups allows for diverse reactivity, while the 5-chlorohexylsulfanyl group adds hydrophobic character and potential for specific interactions with biological targets.
Properties
CAS No. |
89706-26-3 |
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Molecular Formula |
C16H25ClO6S |
Molecular Weight |
380.9 g/mol |
IUPAC Name |
acetic acid;2-(5-chlorohexylsulfanyl)benzene-1,4-diol |
InChI |
InChI=1S/C12H17ClO2S.2C2H4O2/c1-9(13)4-2-3-7-16-12-8-10(14)5-6-11(12)15;2*1-2(3)4/h5-6,8-9,14-15H,2-4,7H2,1H3;2*1H3,(H,3,4) |
InChI Key |
LPOBJRLGUKECQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCSC1=C(C=CC(=C1)O)O)Cl.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
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